4-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of piperazine. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Scientific Research Applications
Phenyl Benzenesulfonamides as 5-HT6 Antagonists
- Compounds such as substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides have been identified as high affinity and selective 5-HT6 antagonists. These compounds exhibit a range of pharmacokinetic profiles and are studied for their potential in treating disorders involving cognitive deficits, such as Alzheimer's disease and schizophrenia (Bromidge et al., 2001).
Anti-HIV Activity
- Analogues of this compound class have been explored as non-nucleoside HIV-1 reverse transcriptase inhibitors. Derivatives like 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride demonstrated significant inhibition of HIV-1 reverse transcriptase (Romero et al., 1994).
Development of Cognitive Enhancing Agents
- Compounds like SB-399885, which are related in structure, have shown potential as cognitive enhancers. They demonstrate high affinity for 5-HT6 receptors and have been found to reverse deficits in rat models, suggesting potential applications in treating cognitive disorders (Hirst et al., 2006).
Antimicrobial and Anti-Inflammatory Properties
- Piperazine derivatives have been studied for their anti-inflammatory and antimicrobial activities. Compounds with structures similar to 4-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide showed promising activity against pro-inflammatory cytokines and pathogenic bacterial and fungal strains (Hatnapure et al., 2012).
Anionic Polymerization Applications
- The anionic polymerizations of related N,N-dimethyl- and N,N-diethyl-4-vinylbenzenesulfonamides have been explored, leading to the development of novel polymers and block copolymers with potential industrial applications (Ishizone et al., 1991).
properties
IUPAC Name |
4-[4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-21(2)28(25,26)15-6-4-14(5-7-15)18(24)23-12-10-22(11-13-23)16-8-9-17(27-3)20-19-16/h4-9H,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYJOWGXXGPAII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.